

Synthesis of 3-Amino-4-hydroxybenzonitrile: An Application Note and Detailed Protocol

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Compound of Interest		
Compound Name:	3-Amino-4-hydroxybenzonitrile	
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Abstract

This document provides a comprehensive protocol for the synthesis of **3-Amino-4-hydroxybenzonitrile**, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a reliable two-step process commencing with the regioselective nitration of commercially available 4-hydroxybenzonitrile to yield the intermediate, 3-nitro-4-hydroxybenzonitrile. Subsequent selective reduction of the nitro group affords the desired **3-Amino-4-hydroxybenzonitrile**. This protocol includes detailed experimental procedures, characterization data, and a summary of reaction parameters for optimal yield and purity.

Introduction

3-Amino-4-hydroxybenzonitrile and its derivatives are key intermediates in the synthesis of a variety of pharmacologically active molecules. The presence of the amino, hydroxyl, and nitrile functional groups provides multiple reaction sites for further molecular elaboration, making it a versatile scaffold in the design of novel therapeutic agents. This application note outlines a straightforward and efficient laboratory-scale synthesis of this important compound.

Overall Reaction Scheme

The synthesis of **3-Amino-4-hydroxybenzonitrile** is performed in two sequential steps:

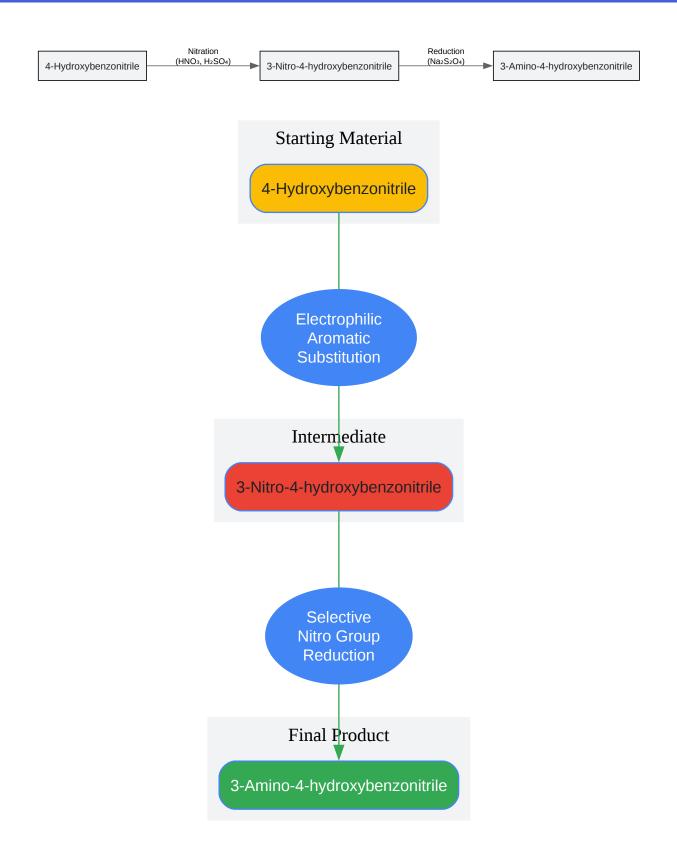
Methodological & Application





- Nitration: 4-hydroxybenzonitrile is nitrated to form 3-nitro-4-hydroxybenzonitrile.
- Reduction: The nitro group of 3-nitro-4-hydroxybenzonitrile is selectively reduced to an amino group to yield the final product.





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